molecular formula C21H27N5O3S B14933761 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B14933761
M. Wt: 429.5 g/mol
InChI Key: OEANKIYPGWHUKX-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiomorpholine ring attached to a pyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Attachment of the Pyridazinone Core: The intermediate is then reacted with a pyridazinone derivative in the presence of a suitable catalyst to form the desired compound.

    Incorporation of the Thiomorpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with structural similarities and similar pharmacological targets.

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to interact with multiple receptor subtypes and its potential for high receptor affinity make it a promising candidate for further research and development .

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H27N5O3S/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3

InChI Key

OEANKIYPGWHUKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

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